molecular formula C8H6BrF3S B1522406 3-Bromo-5-trifluoromethylthioanisole CAS No. 1072944-92-3

3-Bromo-5-trifluoromethylthioanisole

Cat. No. B1522406
CAS RN: 1072944-92-3
M. Wt: 271.1 g/mol
InChI Key: MJVCLKAKVIMBLZ-UHFFFAOYSA-N
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Description

3-Bromo-5-trifluoromethylthioanisole is a chemical compound . It is used in laboratory chemicals and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular formula of this compound is C8H6BrF3S . The IUPAC name is 1-bromo-3-methylsulfanyl-5-(trifluoromethyl)benzene . The InChI code is 1S/C8H6BrF3S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.1 g/mol . It is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has shown that derivatives of 3-Bromo-5-trifluoromethylthioanisole can be utilized in various synthetic pathways, including the one-step preparation of anisoles through nucleophilic aromatic substitution, which achieves high yields and purity (Zilberman, 2003). Moreover, this compound has been implicated in the synthesis of corrosion inhibitors, demonstrating high efficiency in protecting metals in acidic media (Lagrenée et al., 2002). Its role in the preparation of compounds with potential anticancer activity has also been documented, highlighting its utility in drug discovery and medicinal chemistry (Mphahlele & Parbhoo, 2018).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition properties. For instance, triazole derivatives, closely related to this compound, have shown significant efficiency in inhibiting mild steel corrosion in acidic solutions, reaching inhibition efficiencies up to 99% (Chaitra et al., 2015). These findings suggest potential applications in industrial maintenance and the protection of metallic structures.

Antimicrobial Activities

Additionally, derivatives synthesized from this compound have demonstrated antimicrobial activities. Studies have reported the synthesis and evaluation of various derivatives for their potential in inhibiting the growth of pathogenic bacteria and fungi, indicating the compound's relevance in the development of new antimicrobial agents (Demirbas et al., 2004). This opens avenues for its application in addressing antibiotic resistance and the need for novel antimicrobial compounds.

Safety and Hazards

3-Bromo-5-trifluoromethylthioanisole is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-bromo-3-methylsulfanyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVCLKAKVIMBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674590
Record name 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072944-92-3
Record name 1-Bromo-3-(methylthio)-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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